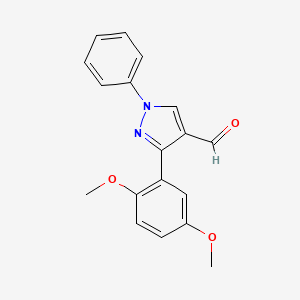

3-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

説明

特性

IUPAC Name |

3-(2,5-dimethoxyphenyl)-1-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-22-15-8-9-17(23-2)16(10-15)18-13(12-21)11-20(19-18)14-6-4-3-5-7-14/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAULXXFRRNKBET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=NN(C=C2C=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 3-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the introduction of the aldehyde group at the 4-position of the pyrazole ring through formylation reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

化学反応の分析

Oxidation Reactions

The aldehyde group undergoes oxidation to yield carboxylic acid derivatives. For example:

-

Reagent : Potassium permanganate (KMnO₄) in acidic medium

-

Conditions : Water-pyridine system at 60–70°C for 4–6 hours

Similar pyrazole-4-carbaldehydes are oxidized to their corresponding acids with subsequent esterification (e.g., ethyl ester formation using ethanol/H₂SO₄) .

Condensation Reactions

The aldehyde participates in Schiff base formation and related condensations:

Schiff Base Formation

-

Reagent : Primary amines (e.g., aniline, hydrazines)

-

Conditions : Ethanol reflux, catalytic acetic acid

Nucleophilic Addition

The aldehyde’s electrophilic carbon engages in nucleophilic attacks:

Oxime Formation

-

Reagent : Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Conditions : Methanol, NaOH, 50°C for 2 hours

Grignard Reactions

-

Reagent : Alkyl/aryl magnesium halides

-

Conditions : Dry THF, 0°C → room temperature

-

Product : Secondary alcohols (e.g., 4-(hydroxyalkyl)pyrazoles)

Reduction Reactions

The aldehyde group is reduced to a primary alcohol:

-

Reagent : Sodium borohydride (NaBH₄)

-

Conditions : Methanol, 0°C for 1 hour

Cyclization and Heterocycle Formation

The aldehyde participates in intramolecular cyclizations:

-

Reagent : Ammonium acetate/acid catalysts

-

Conditions : Ethanol reflux, 12 hours

Friedel-Crafts Alkylation

The aldehyde acts as an electrophile in aromatic substitutions:

科学的研究の応用

Anticancer Activity

Research has indicated that pyrazole derivatives, including 3-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, exhibit promising anticancer properties. A study demonstrated that compounds with similar structures can inhibit the proliferation of cancer cells by inducing apoptosis through various pathways, including the modulation of signaling pathways associated with cell survival and death .

Anti-inflammatory Properties

Another significant application is in the development of anti-inflammatory agents. Compounds derived from pyrazoles have been shown to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation. This suggests potential therapeutic uses in conditions like arthritis and other inflammatory diseases .

Building Block for Drug Synthesis

This compound serves as a versatile intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for further functionalization, enabling the development of novel compounds with enhanced biological activity .

Synthesis of Heterocycles

The compound can be utilized in the synthesis of complex heterocyclic structures through reactions such as cyclization and condensation. These reactions are essential for creating new drug candidates that may possess improved efficacy against diseases .

Case Study on Anticancer Activity

A recent study focused on a series of pyrazole derivatives, including this compound, evaluated their cytotoxic effects against various cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Case Study on Anti-inflammatory Effects

In another investigation, researchers synthesized a series of pyrazole derivatives to assess their anti-inflammatory properties using in vitro models. The findings revealed that compounds similar to this compound significantly reduced pro-inflammatory cytokine production in activated macrophages .

作用機序

The mechanism of action of 3-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

類似化合物との比較

Substituent Effects on Physicochemical Properties

The substituents on the pyrazole and aryl rings significantly alter molecular properties. Key analogs include:

Key Observations :

- Electron Effects : Methoxy groups (target compound) donate electrons, contrasting with fluorine’s electron-withdrawing nature in the difluorophenyl analog . This difference may influence reactivity in electrophilic substitution or binding interactions.

- Solubility : The target compound’s methoxy groups likely improve aqueous solubility compared to methyl or halogenated derivatives, which are more lipophilic .

Structural and Crystallographic Insights

Crystallographic studies of related compounds reveal trends in bond lengths and angles:

- Pyrazole Core : In 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, the pyrazole ring exhibits typical bond lengths (N–N: ~1.36 Å, C–C: ~1.39 Å), consistent with aromaticity .

- Carbaldehyde Group : The aldehyde C=O bond length (~1.22 Å) is consistent across analogs, indicating minimal electronic perturbation from substituents .

- Methoxy vs. Halogen Substituents : Methoxy groups introduce longer C–O bonds (~1.43 Å) compared to C–F (~1.34 Å), altering the molecule’s dipole moment and crystal packing .

生物活性

3-(2,5-Dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula: C₁₂H₁₂N₂O₃

- CAS Number: 879996-64-2

- MDL Number: MFCD10692902

- Structural Representation: The compound features a pyrazole ring substituted with a dimethoxyphenyl group and an aldehyde functional group.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with a pyrazole scaffold can exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Mechanism of Action: The compound is believed to induce apoptosis in cancer cells through the mitochondrial pathway and increase reactive oxygen species (ROS) levels, leading to cell death .

- Case Study: In vitro studies demonstrated that related pyrazole derivatives showed IC50 values as low as 5.55 µM against HCT-116 cells, indicating strong anticancer activity .

Antimicrobial Activity

Pyrazole compounds have also been investigated for their antimicrobial properties. The biological activity often correlates with structural features such as the presence of electron-donating groups.

- Mechanism of Action: These compounds may disrupt microbial cell membranes or inhibit key enzymatic pathways.

- Research Findings: Various studies have reported that pyrazole derivatives exhibit broad-spectrum antimicrobial activity against both bacterial and fungal strains, though specific data on this compound remains limited .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is often influenced by the substituents on the aromatic rings:

| Substituent Type | Effect on Activity |

|---|---|

| Electron-donating groups | Generally enhance activity |

| Electron-withdrawing groups | May reduce activity |

| Position of substitution | Critical for maintaining potency |

Research shows that modifications at the 3-position of the phenyl ring can significantly affect the compound's efficacy against cancer cells and microbes .

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of Pyrazole Ring: This can be achieved through condensation reactions involving hydrazine derivatives and appropriate aldehydes.

- Aldehyde Introduction: The final step usually involves formylation using reagents like Vilsmeier-Haack or similar methodologies.

Q & A

What are the standard synthetic routes for 3-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence product purity?

Basic Research Question

The compound is typically synthesized via multi-step organic reactions. A common approach involves the Vilsmeier-Haack reaction , where a substituted pyrazole precursor undergoes formylation using dimethylformamide (DMF) and phosphoryl chloride (POCl₃) under controlled reflux conditions . Another method employs nucleophilic substitution at the pyrazole’s 4-position, where a halogen (e.g., Cl) is replaced by a carbaldehyde group using aldehydes or formylating agents in the presence of a base like K₂CO₃ .

Key Factors :

- Temperature : Reflux conditions (70–100°C) are critical for achieving high conversion rates.

- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity.

- Catalysts : Bases (e.g., K₂CO₃) or Lewis acids (e.g., ZnCl₂) improve regioselectivity .

How can X-ray crystallography and computational modeling resolve ambiguities in the compound’s electronic configuration?

Advanced Research Question

X-ray crystallography is the gold standard for structural confirmation. Using programs like SHELXL (for refinement) and ORTEP-3 (for visualization), researchers can determine bond lengths, angles, and torsional conformations. For example, the pyrazole ring’s planarity and substituent orientations (e.g., dimethoxyphenyl group) are validated through crystallographic data .

Computational Methods :

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and validates experimental data.

- Molecular Electrostatic Potential (MEP) Maps : Identify reactive sites for electrophilic/nucleophilic attacks .

What strategies optimize the compound’s yield in large-scale synthesis while minimizing side products?

Advanced Research Question

Optimization Strategies :

- Stepwise Purification : Use column chromatography after each synthetic step to isolate intermediates.

- Catalyst Screening : Test palladium or copper catalysts for cross-coupling reactions to reduce byproducts.

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield by 15–20% .

Data-Driven Approach : - Design of Experiments (DoE) : Statistically analyze variables (e.g., solvent ratio, temperature) to identify optimal conditions .

How do structural modifications (e.g., methoxy vs. halogen substituents) affect the compound’s biological activity?

Advanced Research Question

Structure-Activity Relationship (SAR) Insights :

- Methoxy Groups : Enhance lipophilicity and membrane permeability, critical for antimicrobial activity.

- Halogen Substitutions : Fluorine or chlorine at the phenyl ring increase electron-withdrawing effects, boosting interaction with enzyme active sites (e.g., COX-2 inhibition) .

Experimental Design : - Comparative Assays : Test derivatives against control compounds (e.g., 3-(4-fluorophenyl) analogs) in enzyme inhibition assays.

- Docking Studies : Use AutoDock Vina to predict binding affinities to target proteins .

What analytical techniques are recommended for detecting degradation products under varying storage conditions?

Basic Research Question

Analytical Workflow :

HPLC-MS : Monitors hydrolytic or oxidative degradation (e.g., aldehyde oxidation to carboxylic acid).

Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition above 200°C).

NMR Spectroscopy : Detects structural changes (e.g., loss of methoxy proton signals due to demethylation) .

How can contradictions in reported biological activities of pyrazole-carbaldehydes be systematically addressed?

Advanced Research Question

Resolution Strategies :

- Standardized Assays : Use consistent protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability.

- Meta-Analysis : Compare datasets from peer-reviewed studies to identify trends (e.g., higher activity in derivatives with electron-donating groups) .

Case Study : Discrepancies in IC₅₀ values for anticancer activity may arise from cell line specificity (e.g., HeLa vs. MCF-7 cells) or assay duration .

What role does the carbaldehyde group play in the compound’s reactivity as a building block for heterocyclic systems?

Basic Research Question

The aldehyde group serves as a versatile electrophile in condensation reactions:

- Schiff Base Formation : Reacts with amines to generate imines for metal coordination complexes.

- Heterocyclic Fusion : Participates in cyclocondensation with hydrazines or thioureas to form pyrazolo[3,4-c]pyrazoles or thiazolidinones .

Example : Reaction with hydrazine hydrate yields pyrazolo[3,4-c]pyrazole derivatives with enhanced bioactivity .

How can researchers validate the compound’s purity and identity without relying on commercial databases?

Basic Research Question

Validation Protocol :

Elemental Analysis : Confirm C, H, N, O content within ±0.3% of theoretical values.

Melting Point Consistency : Compare with literature values (e.g., 160–162°C for similar derivatives).

Spectroscopic Cross-Check : Match IR carbonyl stretches (1690–1710 cm⁻¹) and ¹H NMR aldehyde proton signals (δ 9.8–10.2 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。